molecular formula C16H18N4O3 B2936124 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192572-12-5

3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2936124
CAS No.: 1192572-12-5
M. Wt: 314.345
InChI Key: GJBTVJJMLFNODD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a high-purity chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the class of 1,2,4-oxadiazoles, a privileged scaffold recognized for its exceptional bioisosteric properties, often serving as a metabolically stable analog for ester and amide functionalities in pharmacologically active molecules . The molecular architecture features a 1,2,4-oxadiazole core conjugated with a pyrazole system, creating an extended planar aromatic structure that favors specific interactions with biological targets. The 3,4-dimethoxyphenyl substituent contributes to electron-donating characteristics and moderate lipophilicity, while the 3-isopropyl-pyrazole moiety offers hydrogen-bonding capacity and influences steric bulk, fine-tuning the molecule's overall physicochemical profile for enhanced bioavailability. This hybrid heterocyclic compound presents a compelling case for multitarget therapeutic research, particularly in neuroscience. Structurally analogous 1,2,4-oxadiazole derivatives have demonstrated remarkable inhibitory activity against acetylcholinesterase (AChE), a key therapeutic target in Alzheimer's disease (AD), with some analogs exhibiting IC50 values in the sub-micromolar to nanomolar range, significantly surpassing the potency of the standard drug donepezil . Furthermore, the 1,2,4-oxadiazole nucleus is a promising pharmacophore for the development of multifunctional ligands, with research analogs showing concurrent antioxidant activity through free radical scavenging and potent, isoform-specific inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease . The compound's framework is also highly relevant in other therapeutic areas, with similar structures being investigated for their antifungal potential in agricultural applications . Researchers can leverage this reagent as a key intermediate or a lead compound for developing novel candidates for neurodegenerative disorders, leveraging its potential for multipotent action against complex diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-5-6-13(21-3)14(7-10)22-4/h5-9H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBTVJJMLFNODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the core phenyl and pyrazolyl components. These components are then combined through a series of reactions, including condensation and cyclization, to form the oxadiazole ring. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction parameters. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of 1,2,4-Oxadiazoles

5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole
  • Core Structure : 1,2,4-Oxadiazole (same as the target compound).
  • Substituents :
    • Position 3: 4-(Trifluoromethyl)phenyl (electron-withdrawing group).
    • Position 5: 3-Cyclopropylpyrazole (smaller aliphatic substituent).
  • Molecular Weight : 320.27 g/mol (vs. target compound’s estimated ~350–360 g/mol).
  • Key Differences: The trifluoromethyl group increases electronegativity and metabolic stability but reduces solubility compared to the target’s methoxy groups.
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole
  • Core Structure : 1,3,4-Oxadiazole (isomeric difference).
  • Substituents: Position 2: 4-Bromophenylpropanone. Position 5: 3,4-Dimethoxyphenyl (same as the target compound).
  • Bioactivity : Demonstrated 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
  • The propanone linker introduces a ketone functionality absent in the target compound .

Non-Oxadiazole Analogues

3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole
  • Core Structure : 4,5-Dihydro-1H-pyrazole (saturated heterocycle).
  • Substituents :
    • Position 3: 3,4-Dimethoxyphenyl (same as the target compound).
    • Position 5: 2-Fluorophenyl.
  • Key Differences :
    • The dihydropyrazole core confers conformational flexibility, contrasting with the rigid oxadiazole ring.
    • Fluorine substitution enhances bioavailability via increased lipophilicity and membrane permeability .

Comparative Data Table

Compound Name Core Structure Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) Notable Bioactivity
Target Compound 1,2,4-Oxadiazole 3,4-Dimethoxyphenyl 3-Isopropyl-1H-pyrazol-5-yl ~350–360 (estimated) Not reported
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole 1,2,4-Oxadiazole 4-(Trifluoromethyl)phenyl 3-Cyclopropyl-1H-pyrazol-5-yl 320.27 Not reported
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole 1,3,4-Oxadiazole 4-Bromophenylpropanone 3,4-Dimethoxyphenyl ~370–380 (estimated) 61.9% anti-inflammatory activity
3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole 4,5-Dihydro-1H-pyrazole 3,4-Dimethoxyphenyl 2-Fluorophenyl ~380–390 (estimated) Molecular docking studies only

Key Research Findings and Implications

Anti-Inflammatory Potential: The 3,4-dimethoxyphenyl group, present in both the target compound and the 1,3,4-oxadiazole analog (), correlates with significant anti-inflammatory activity (~60%), suggesting the target may share similar efficacy .

Structural Isomerism : The 1,2,4-oxadiazole core (target) versus 1,3,4-oxadiazole () impacts electronic distribution, which could influence binding to cyclooxygenase (COX) or other inflammatory targets.

Substituent Effects :

  • Isopropyl vs. Cyclopropyl : The bulkier isopropyl group in the target compound may enhance hydrophobic interactions in enzyme pockets compared to cyclopropyl .
  • Methoxy vs. Trifluoromethyl : Methoxy groups improve solubility and antioxidant capacity, whereas trifluoromethyl enhances metabolic resistance .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS Number: 1192572-12-5) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3} with a molecular weight of 314.34 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a pyrazole moiety and a dimethoxyphenyl group, which influences its biological interactions.

PropertyValue
CAS Number1192572-12-5
Molecular FormulaC16H18N4O3C_{16}H_{18}N_{4}O_{3}
Molecular Weight314.34 g/mol

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II
  • Telomerase

A study highlighted that oxadiazole derivatives can inhibit telomerase activity and HDAC, leading to reduced cancer cell viability . In vitro studies have shown that related compounds can exhibit IC50 values in the micromolar range against various cancer cell lines including breast and lung cancers .

Antimicrobial Activity

The antimicrobial potential of oxadiazoles is well-documented. The compound under review has shown effectiveness against several bacterial strains. For instance:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro tests have demonstrated that derivatives can achieve minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like chloramphenicol . The structural features of oxadiazoles allow for π-π stacking interactions with hydrophobic amino acids in bacterial proteins, enhancing their efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting enzymes involved in DNA synthesis and repair.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Antioxidant Activity : Scavenging free radicals which contribute to oxidative stress in cells.

Case Study 1: Anticancer Effects

In a study published in PubMed Central, derivatives similar to the compound were tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against multi-drug resistant strains. The findings revealed that specific substitutions on the oxadiazole ring significantly improved antimicrobial potency .

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